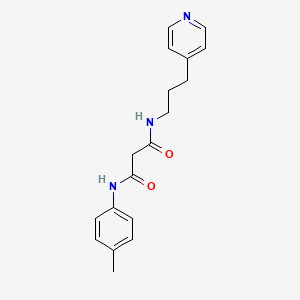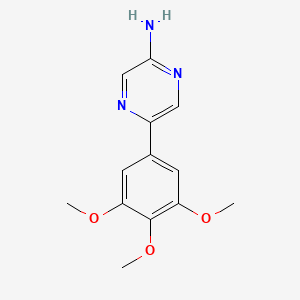
N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide (abbreviated as MPPM) is a chemical compound that has been widely studied for its potential applications in scientific research. MPPM is a member of the malonamide family of compounds, which have been shown to have a variety of biological and chemical properties. In
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary uses of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide is as a chelating agent for metal ions, particularly uranium. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been shown to have a high affinity for uranium and can be used to extract the metal from contaminated water sources. In addition to its metal-chelating properties, N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has also been investigated for its potential as a drug delivery system and as a tool for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been shown to have a high binding affinity for uranium, as well as other metal ions such as copper and nickel. The complexation of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide with metal ions can lead to changes in the chemical and physical properties of the metal, which can have a variety of biological and environmental effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide are largely dependent on its interactions with metal ions. As a chelating agent, N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide can bind to metal ions in the body and prevent them from interacting with other molecules. This can have both positive and negative effects on biological systems, depending on the specific metal ion involved and the location of the binding site. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has also been shown to have antioxidant properties, which may be related to its ability to chelate metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in lab experiments is its high affinity for metal ions, particularly uranium. This makes it a useful tool for studying metal-ligand interactions and for extracting metal ions from contaminated samples. However, the use of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in lab experiments is not without limitations. For example, the compound is relatively unstable and can decompose over time, which can affect its performance in experiments. In addition, the high affinity of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide for metal ions can make it difficult to control the specificity of its interactions, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide. One area of interest is the development of new chelating agents based on the structure of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide. These compounds could be designed to have improved stability, specificity, and selectivity for different metal ions. Another area of research is the application of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in environmental remediation, particularly for the removal of uranium from contaminated water sources. Finally, there is potential for the use of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in the development of new drugs or drug delivery systems, particularly for the treatment of diseases related to metal toxicity.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-(3-pyridin-4-ylpropyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-4-6-16(7-5-14)21-18(23)13-17(22)20-10-2-3-15-8-11-19-12-9-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXMRMOPGZSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B3818989.png)
![N-{5-[2-(morpholin-4-ylmethyl)phenyl]quinolin-8-yl}acetamide](/img/structure/B3818992.png)
![2-(4-methylphenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B3818999.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3819005.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3819007.png)
![ethyl 4-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3819008.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3819015.png)
![3-{[1-(ethoxymethyl)cyclobutyl]methyl}-5'-methyl-5-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3819028.png)


![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B3819075.png)
![ethyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}morpholin-3-yl)acetate](/img/structure/B3819077.png)
![2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819084.png)